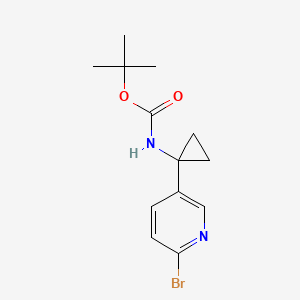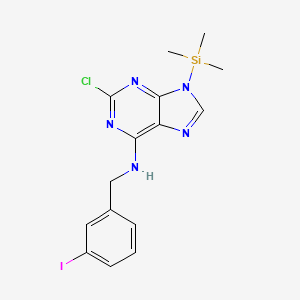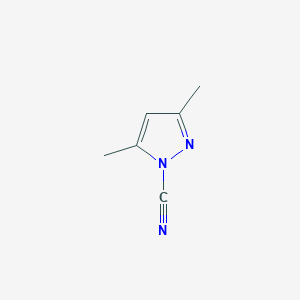
3,5-Dimethyl-1H-pyrazole-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1H-pyrazole-1-carbonitrile: is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of acetylacetone with hydrazine hydrate to form 3,5-dimethylpyrazole, which is then treated with cyanogen bromide to yield 3,5-Dimethyl-1H-pyrazole-1-carbonitrile .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-1H-pyrazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different pyrazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,5-Dimethyl-1H-pyrazole-1-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolato ligated complexes, which are valuable in coordination chemistry .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential antibacterial and antifungal activities. It is also investigated for its role in the development of new pharmaceuticals .
Industry: Industrially, this compound is used in the production of agrochemicals and dyes. Its derivatives are employed as intermediates in the synthesis of various chemical products .
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1H-pyrazole-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparación Con Compuestos Similares
3,5-Dimethylpyrazole: Similar in structure but lacks the cyano group.
1,3-Dimethyl-1H-pyrazole-5-carbonitrile: Another pyrazole derivative with different substitution patterns.
Uniqueness: 3,5-Dimethyl-1H-pyrazole-1-carbonitrile is unique due to the presence of both methyl and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications .
Propiedades
Número CAS |
27257-91-6 |
|---|---|
Fórmula molecular |
C6H7N3 |
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
3,5-dimethylpyrazole-1-carbonitrile |
InChI |
InChI=1S/C6H7N3/c1-5-3-6(2)9(4-7)8-5/h3H,1-2H3 |
Clave InChI |
MEUVFKYADQUUKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


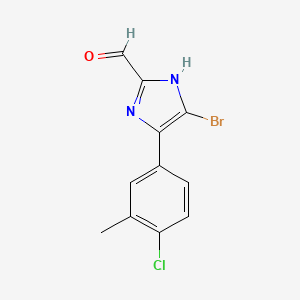
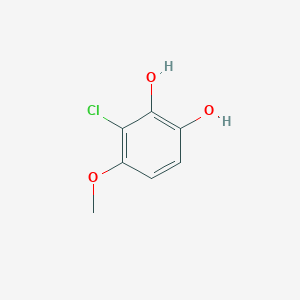
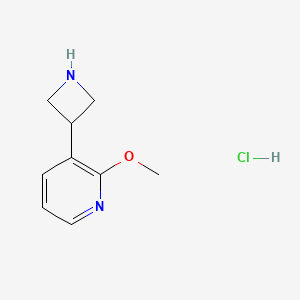
![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)

![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
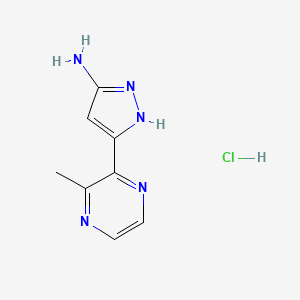
![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)

